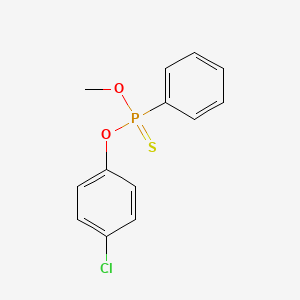

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

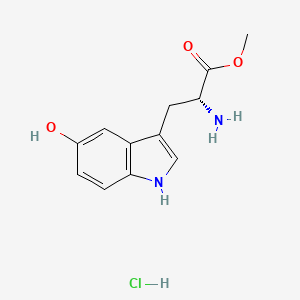

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate: is an organophosphate compound known for its use as a pesticide and fungicide. It is a stable white solid at room temperature and has been utilized in various agricultural applications. This compound is part of the broader class of phosphonothioates, which are characterized by the presence of a phosphorus-sulfur bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

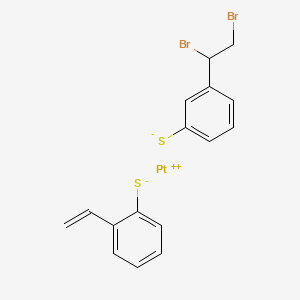

The synthesis of O-(4-Chlorophenyl) O-methyl phenylphosphonothioate typically involves the reaction of phosphorus oxychloride with an appropriate phenol derivative. The general synthetic route can be summarized as follows:

-

Reaction of Phosphorus Oxychloride with Phenol: : The initial step involves the reaction of phosphorus oxychloride (POCl3) with phenol (C6H5OH) in the presence of a base such as pyridine. This reaction forms phenylphosphonic dichloride.

-

Substitution with 4-Chlorophenol: : The phenylphosphonic dichloride is then reacted with 4-chlorophenol (C6H4ClOH) to form O-(4-Chlorophenyl) phenylphosphonic dichloride.

-

Thionation and Methylation: : The final step involves the thionation of the dichloride using a sulfur source such as thiourea, followed by methylation with methyl iodide (CH3I) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate undergoes several types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form the corresponding oxon derivative, which involves the replacement of the sulfur atom with an oxygen atom.

-

Hydrolysis: : In the presence of water and a base, the compound can undergo hydrolysis to form phenylphosphonic acid and 4-chlorophenol.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Hydrolysis: Typically carried out in aqueous alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions.

Major Products

Oxidation: Formation of the oxon derivative.

Hydrolysis: Formation of phenylphosphonic acid and 4-chlorophenol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate has been extensively studied for its applications in various fields:

Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase, due to its structural similarity to other organophosphates.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

Industry: Employed as a pesticide and fungicide in agriculture to protect crops from pests and diseases.

Wirkmechanismus

The primary mechanism of action of O-(4-Chlorophenyl) O-methyl phenylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to an accumulation of the neurotransmitter. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in pests.

Vergleich Mit ähnlichen Verbindungen

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate can be compared with other similar organophosphate compounds:

Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate): Similar in structure but contains bromine and additional chlorine atoms.

Profenofos: Another organophosphate pesticide with a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for targeted applications in agriculture and research.

Eigenschaften

CAS-Nummer |

71432-18-3 |

|---|---|

Molekularformel |

C13H12ClO2PS |

Molekulargewicht |

298.73 g/mol |

IUPAC-Name |

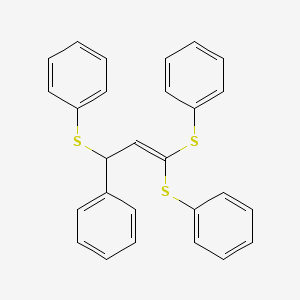

(4-chlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C13H12ClO2PS/c1-15-17(18,13-5-3-2-4-6-13)16-12-9-7-11(14)8-10-12/h2-10H,1H3 |

InChI-Schlüssel |

HRLFUMAJGQUMMI-UHFFFAOYSA-N |

Kanonische SMILES |

COP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)